Superior Anti-Mycoplasma Potency vs. Class Baseline
Compound 5g demonstrates extraordinarily potent anti-mycoplasma activity, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 ng/mL [1]. This represents a roughly 1000-fold increase in potency compared to the lower boundary of its general antibacterial spectrum (1 µg/mL). These values surpass the expected anti-mycoplasma efficacy of typical pleuromutilin derivatives, a finding described as 'superior anti-mycoplasma activity' in the primary research article [1].
| Evidence Dimension | Anti-mycoplasma activity (MIC) |
|---|---|
| Target Compound Data | 2-8 ng/mL |
| Comparator Or Baseline | Typical pleuromutilin derivatives (no specific comparator data available in the provided sources; inference based on the study's explicit characterization of 5g's activity as superior). |
| Quantified Difference | ~1000-fold more potent than its general antibacterial MIC; described as 'superior' within its class. |
| Conditions | In vitro MIC assay against Mycoplasma species. |
Why This Matters
This extreme potency at ng/mL levels makes compound 5g a uniquely valuable tool for research on Mycoplasma infections, where standard pleuromutilins may lack sufficient potency or require higher, potentially cytotoxic concentrations.
- [1] Li M, Li J, Li J, Zhang J, Zhao Y, Li W, Zhang Y, Hu J, Xie X, Zhang D, Li H, Zhao Q, Gao H, Liang C. Design, synthesis, and evaluation of novel pleuromutilin aryl acrylate derivatives as promising broad-spectrum antibiotics especially for combatting multi-drug resistant gram-negative bacteria. Eur J Med Chem. 2023 Nov 5;259:115653. View Source
